6-methoxyspiro[3.3]heptan-2-ol
Description
Evolution and Importance of Spirocyclic Systems in Synthetic Chemistry and Molecular Design
Spirocyclic systems, in which two or more rings are connected by a single common atom, have been a feature of medicinal chemistry for over six decades. tandfonline.comtandfonline.com Initially considered challenging to synthesize due to the requisite quaternary carbon, advancements in synthetic methodologies have made these structures more accessible. tandfonline.comnih.gov This has fueled a growing interest in their application, driven by the modern emphasis on creating drug candidates with enhanced three-dimensionality and a higher proportion of sp³-hybridized carbon atoms. tandfonline.com
The significance of spirocyclic scaffolds lies in several key advantages:
Three-Dimensionality : Unlike flat aromatic systems, spirocycles possess an inherent three-dimensional nature, allowing them to project functional groups in a well-defined spatial arrangement. This can lead to more specific and effective interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.comresearchgate.net
Conformational Rigidity : The rigid nature of spirocyclic systems locks the molecule's conformation, which can optimize the orientation of binding elements and improve efficacy and selectivity. tandfonline.comresearchgate.net This rigidity is a key feature in structure-based drug design. tandfonline.com
Improved Physicochemical Properties : Shifting from planar, aromatic structures to saturated spirocycles often results in improved drug-like properties. These can include higher solubility, decreased lipophilicity, and better metabolic stability. tandfonline.com
Novel Chemical Space : Spirocyclic compounds represent an underexplored area of chemical space, offering opportunities to develop novel therapeutics for a range of diseases, including cancer and neurological disorders. nih.govmdpi.com
Natural products, which have evolved to interact with proteins, frequently feature spirocyclic motifs, underscoring their biological relevance. tandfonline.comnih.gov The development of diversity-oriented synthesis and high-throughput screening has further enabled the exploration of vast libraries of spirocyclic compounds for hit identification in drug discovery programs. tandfonline.comtandfonline.com
Table 1: Comparison of Spiro[3.3]heptane with Other Cyclic Scaffolds
| Scaffold | Key Structural Feature | Dimensionality | Common Use/Bioisosteric Relationship |
|---|---|---|---|
| Spiro[3.3]heptane | Two fused cyclobutane (B1203170) rings | High 3D | Saturated bioisostere for phenyl and cyclohexane (B81311) rings researchgate.netacs.org |
| Benzene | Planar aromatic ring | 2D | Ubiquitous in drugs and natural products researchgate.net |
| Cyclohexane | Saturated six-membered ring (chair/boat conformations) | 3D | Common aliphatic ring in drug molecules acs.org |
| Piperidine | Saturated six-membered heterocycle with nitrogen | 3D | Privileged structure in medicinal chemistry researchgate.net |
| Morpholine | Saturated six-membered heterocycle with oxygen and nitrogen | 3D | Common polar motif in drug design researchgate.net |
Contextualizing 6-Methoxyspiro[3.3]heptan-2-ol within Modern Spirocyclic Alcohol and Ether Chemistry
The compound 6-methoxyspiro[3.3]heptan-2-ol introduces two key functional groups, an alcohol (-OH) and an ether (-OCH₃), onto the spiro[3.3]heptane framework. Alcohols and ethers are fundamental functional groups in organic chemistry that significantly influence a molecule's properties. pressbooks.pubksu.edu.sa Alcohols, containing a hydroxyl group, can act as both hydrogen bond donors and acceptors, which typically increases water solubility and provides a reactive site for further chemical modification. spiroacademy.comyoutube.com Ethers, where an oxygen atom connects two hydrocarbon groups, are generally less reactive than alcohols but can still accept hydrogen bonds, influencing solubility and conformation. pressbooks.publibretexts.org
In the context of spirocyclic chemistry, the introduction of these functional groups is a critical step in creating building blocks for drug discovery. researchgate.net While specific research on 6-methoxyspiro[3.3]heptan-2-ol is not widely published, its structure can be understood by examining related, well-documented spiro[3.3]heptane derivatives. For example, the synthesis of various functionalized spiro[3.3]heptanes, such as 2-oxaspiro[3.3]heptan-6-ol and 6-aminospiro[3.3]heptane derivatives, highlights the strategies used to build and modify this scaffold. researchgate.netnih.gov The ketone precursor, spiro[3.3]heptan-2-one, serves as a versatile intermediate for introducing substituents at the 2- and 6-positions. google.com
The presence of both a hydroxyl and a methoxy (B1213986) group on the spiro[3.3]heptane core in 6-methoxyspiro[3.3]heptan-2-ol suggests a molecule designed to present specific vectors for biological interactions. The alcohol group provides a point for potential covalent modification or hydrogen bonding, while the ether group adds a polar, hydrogen-bond-accepting feature. The rigid spiro[3.3]heptane backbone would hold these functional groups in a precise three-dimensional orientation, a desirable attribute for designing selective ligands for biological targets.
Table 2: Selected Spiro[3.3]heptane Derivatives and Their Significance
| Compound Name | Significance/Application | Reference |
|---|---|---|
| Fecht's Acid (spiro[3.3]heptane-2,6-dicarboxylic acid) | An early example of a synthesized spiro[3.3]heptane derivative. | wikipedia.org |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | An analogue of the natural amino acid ornithine; a sterically constrained compound for drug design. | researchgate.net |
| 6-Amino-3-azaspiro[3.3]heptane | Evaluated as an inhibitor of various kinases for potential use as an insecticide. | researchgate.net |
| 2-Oxaspiro[3.3]heptan-6-ol | A spirocyclic alcohol building block used in chemical synthesis. | nih.gov |
| Spiro[3.3]heptan-2-one | A versatile synthetic intermediate for preparing 2,6-disubstituted spiro[3.3]heptanes. | google.com |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | A functionalized spiro[3.3]heptane derivative used as a chemical building block. | nih.gov |
Properties
CAS No. |
2628345-83-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Construction of 6 Methoxyspiro 3.3 Heptan 2 Ol
Comprehensive Retrosynthetic Strategies for the Spiro[3.3]heptane Core and its Functionalization
Retrosynthetic analysis of 6-methoxyspiro[3.3]heptan-2-ol guides the formulation of logical synthetic plans. A primary disconnection strategy targets the spiro[3.3]heptane core itself. One approach involves cleaving the two bonds to the central spiro-atom, which points to a forward synthesis built on a double alkylation of a cyclobutane (B1203170) precursor. nih.govchemrxiv.org Another key retrosynthetic disconnection is the [2+2] cycloaddition, where one of the cyclobutane rings is deconstructed into an alkene and a ketene, suggesting a cycloaddition reaction as the forward-thinking key step. nih.govgoogle.com
Functional group interconversion is another critical aspect of the retrosynthetic plan. The hydroxyl group at the C-2 position can be retrosynthetically derived from the reduction of a ketone, specifically 6-methoxyspiro[3.3]heptan-2-one. nih.gov This ketone becomes a key intermediate. The methoxy (B1213986) group at the C-6 position can be traced back to a methoxy-containing starting material, such as a substituted allyl or vinyl ether used in a cycloaddition, or it could be installed on a pre-formed spirocyclic ketone. google.com These strategies allow for the introduction of sensitive chemical groups in later steps after the strained framework has been assembled. google.com
Exploration of Convergent and Linear Synthetic Pathways to the Spiro[3.3]heptane Skeleton
| Synthetic Strategy | Description | Key Features |
| Linear Synthesis | The target molecule is assembled in a stepwise, sequential manner from starting materials. chemistnotes.com | Longer route, overall yield decreases with each step. differencebetween.com |
| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined in a later step. wikipedia.orgchemistnotes.com | Shorter and more efficient, higher overall yield. differencebetween.comchemistnotes.com |
Novel Intramolecular Annulation and Cyclization Reactions (e.g., [2+2] Cycloadditions, Oxidative Cyclizations, Iodocyclization)
Intramolecular reactions are highly effective for forming cyclic systems due to favorable entropic factors.
[2+2] Cycloadditions: The reaction between ketenes and alkenes is a powerful method for constructing cyclobutanones, which are key precursors to the spiro[3.3]heptane framework. nih.gov For instance, the reaction of dichloroketene (B1203229) with a suitable alkene can be used to build the cyclobutane ring. nih.gov A particularly relevant strategy involves the reaction of a keteneiminium salt with an alkene to form a cyclobutanone, which can then be elaborated into the spiro[3.3]heptane system. researchgate.net A German patent outlines a method where substituted propenes, such as allyl ethers, react to form 6-substituted spiro[3.3]heptan-2-ones, providing a direct route to the core structure of the target molecule. google.com
Oxidative Cyclizations: These reactions can forge the cyclic structure through an oxidation process. For example, an I(III)-catalyzed oxidative cyclization has been developed to convert unactivated anilines into indole (B1671886) derivatives, demonstrating the potential of this strategy for C-N bond formation in cyclization, a principle that can be adapted to carbocycle synthesis. nih.gov
Iodocyclization: This method involves the use of an iodine source to trigger the cyclization of an unsaturated substrate. While specific examples for the direct synthesis of 6-methoxyspiro[3.3]heptan-2-ol are not prevalent, the general methodology provides a mild route to functionalized carbocycles that can be further elaborated.
Strategic Intermolecular Bond-Forming Approaches (e.g., Double Alkylation Strategies)
These strategies unite two separate molecular fragments to construct the spirocyclic core.
Double Alkylation Strategies: This is a cornerstone of spirocycle synthesis. The construction of the spiro[3.3]heptane core can be achieved via the double alkylation of an active methylene (B1212753) compound, such as diethyl malonate or p-toluenesulfonylmethyl isocyanide (TosMIC), with a 1,1-bis(halomethyl)cyclobutane derivative. nih.govchemrxiv.org This approach has been successfully applied to the multigram synthesis of various 6-substituted spiro[3.3]heptane building blocks. chemrxiv.org A key consideration is to favor the desired intramolecular cyclization over intermolecular polymerization, which can sometimes be controlled by using slow addition techniques to maintain a low concentration of the reactants. nih.gov
Strain-Release Strategies and Rearrangements for Spiro[3.3]heptane Formation (e.g., Semipinacol Rearrangements)
These methods leverage the release of ring strain as a thermodynamic driving force for the formation of the spiro[3.3]heptane skeleton.
Semipinacol Rearrangements: A novel and expedient approach to forming spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govnih.gov This reaction proceeds via the addition of a lithiated bicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent. nih.govnih.govresearchgate.netx-mol.com The resulting intermediate, a 1-bicyclobutylcyclopropanol, readily rearranges in the presence of acid to afford the highly strained spiro[3.3]heptan-1-one motif. nih.govnih.gov This process is notable for being fully regio- and stereospecific, allowing access to optically active substituted spiro[3.3]heptan-1-ones. nih.govnih.gov The semipinacol rearrangement involves a 1,2-shift driven by the formation of a stable carbonyl group from a vicinal oxygen-containing carbon and an electrophilic carbon center. wikipedia.org
Stereocontrolled Synthesis of 6-Methoxyspiro[3.3]heptan-2-ol Enantiomers and Diastereomers
With stereocenters at the C-2 and C-6 positions, 6-methoxyspiro[3.3]heptan-2-ol can exist as multiple stereoisomers. The selective synthesis of a single enantiomer or diastereomer is critical for applications in medicinal chemistry.
Stereocontrol can be achieved through various means, including the use of chiral auxiliaries. For example, Ellman's sulfinamide has proven beneficial in the synthesis of enantiopure 1,6-substituted spiro[3.3]heptane derivatives. nih.gov Another powerful strategy is substrate-controlled synthesis, where the inherent chirality of a starting material directs the stereochemical outcome of subsequent reactions. The semipinacol rearrangement mentioned previously is an example of a highly stereospecific reaction that can transfer chirality from the starting material to the spirocyclic product. nih.govnih.gov Enzyme-catalyzed asymmetric hydrolysis has also been used to resolve racemic mixtures of 2,6-disubstituted spiro[3.3]heptane derivatives, yielding products with axial chirality. rsc.orgresearchgate.net
Asymmetric Catalysis in Spirocyclization Reactions
Asymmetric catalysis is a premier strategy for establishing stereocenters during the formation of the spirocyclic core. acs.orgumn.edufrontiersin.org This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com
Chiral catalysts, which can be organocatalysts or chiral metal complexes, create a chiral environment that favors one reaction pathway over another. acs.orgyoutube.com In the context of spiro[3.3]heptane synthesis, a chiral catalyst could be employed in a key [2+2] cycloaddition or an alkylation reaction to induce enantioselectivity. acs.orgumn.edu For example, organocatalytic asymmetric spirocyclization reactions have been developed that proceed through complex hydrogen-bonding networks between the substrate, catalyst, and nucleophile to control the stereochemical outcome. frontiersin.orgnih.gov The development of efficient catalysts that can operate under mild conditions is a central theme in modern organic synthesis, enabling the construction of complex, enantiopure molecules like 6-methoxyspiro[3.3]heptan-2-ol. frontiersin.org
Chiral Auxiliary-Mediated Stereochemical Control
The establishment of defined stereocenters on the spiro[3.3]heptane framework is a critical challenge in asymmetric synthesis. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, represent a powerful strategy for achieving this control. wikipedia.org While direct applications to 6-methoxyspiro[3.3]heptan-2-ol are not extensively documented, methodologies developed for analogous spiro[3.3]heptane systems provide a clear blueprint.
One effective approach involves the use of chiral auxiliaries in reactions to form the spirocyclic core or to install key functional groups. For instance, in the synthesis of spirocyclic glutamic acid analogs built on the spiro[3.3]heptane scaffold, Ellman's sulfinamide has been successfully employed as a chiral auxiliary. nih.gov In a modified Strecker reaction with racemic spirocyclic ketones, the sulfinamide auxiliary, while showing low to moderate diastereoselectivity, enabled the separation of all stereoisomers, whose absolute configurations were then confirmed. nih.gov This demonstrates that even with modest diastereoselectivity, the use of a chiral auxiliary can be pivotal for accessing enantiopure products.
Another relevant strategy is the use of chiral cyclopropanone equivalents. In the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, chiral 1-sulfonylcyclopropanols can be used. nih.gov Although a slight erosion of stereochemical integrity was observed under some conditions, the use of specific Lewis acids like aluminum chloride (AlCl₃) was found to suppress epimerization, yielding enantioenriched products. nih.gov This methodology could be adapted for the synthesis of a chiral precursor to 6-methoxyspiro[3.3]heptan-2-ol, such as an enantioenriched 6-methoxyspiro[3.3]heptan-2-one.
The general principle of chiral auxiliary-mediated synthesis involves several key steps, as outlined below:
| Step | Description | Key Consideration |
| 1. Attachment | Covalent attachment of the chiral auxiliary to an achiral substrate (e.g., a spiro[3.3]heptane precursor). | Formation of a stable, yet cleavable, bond. |
| 2. Diastereoselective Reaction | The chiral auxiliary directs the stereochemistry of a subsequent reaction, creating a new stereocenter. | High diastereoselectivity is desired for an efficient process. |
| 3. Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched product. | Conditions must be mild enough to avoid racemization of the product. |
| 4. Recovery | The chiral auxiliary is recovered for reuse, making the process more economical. | High recovery yield is important for industrial applications. |
These examples highlight that chiral auxiliaries, such as oxazolidinones, phenylmenthol derivatives, or sulfinamides, are a versatile tool in controlling the complex stereochemistry of spirocyclic systems like 6-methoxyspiro[3.3]heptan-2-ol. wikipedia.org
Diastereoselective and Enantioselective Approaches for Hydroxyl and Methoxy Group Introduction
Achieving stereocontrol during the introduction of the C-2 hydroxyl and C-6 methoxy groups is paramount for the synthesis of a specific stereoisomer of 6-methoxyspiro[3.3]heptan-2-ol. This requires the use of diastereoselective and enantioselective reactions.
The C-2 hydroxyl group is typically introduced via the reduction of a corresponding ketone, 6-methoxyspiro[3.3]heptan-2-one. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent.
Diastereoselective Reduction: If the molecule already contains a stereocenter (e.g., at C-6), substrate-controlled reduction can lead to one diastereomer preferentially.
Enantioselective Reduction: For a racemic or achiral ketone, chiral reducing agents or catalysts are necessary. Reagents such as those derived from (S)- or (R)-BINAL-H (a complex of lithium aluminum hydride with 1,1'-bi-2-naphthol) or enzyme-catalyzed reductions can provide high levels of enantioselectivity.
The introduction of the C-6 methoxy group with stereochemical control often relies on the synthesis of a chiral 6-hydroxyspiro[3.3]heptan-2-one precursor. The synthesis of such 1,6-disubstituted spiro[3.3]heptane cores has been approached using methods like the Meinwald oxirane rearrangement of specific 8-oxadispiro[2.0.3.1]octane derivatives. nih.gov Once the chiral 6-hydroxy intermediate is obtained, methylation (e.g., using Williamson ether synthesis with methyl iodide and a base) proceeds with retention of configuration at the C-6 center.
The following table summarizes potential stereoselective strategies:
| Target Group | Precursor | Reaction Type | Potential Reagents/Methods | Stereochemical Control |
| C-2 Hydroxyl | 6-Methoxyspiro[3.3]heptan-2-one | Ketone Reduction | Chiral boranes (e.g., CBS catalyst), (R/S)-BINAL-H, Transfer hydrogenation with chiral catalysts | Enantioselective |
| C-6 Methoxy | 6-Hydroxyspiro[3.3]heptan-2-one | O-Methylation | NaH, CH₃I | Retention of configuration |
| C-6 Methoxy | Chiral 6-substituted precursor | [2+2] Cycloaddition | Dichloroketene addition to a chiral alkene followed by functional group manipulation | Diastereoselective |
These methods, proven in the synthesis of other complex spirocycles, provide a robust framework for the diastereoselective and enantioselective synthesis of 6-methoxyspiro[3.3]heptan-2-ol. nih.govchemrxiv.org
Functional Group Transformations and Late-Stage Elaboration of the 6-Methoxyspiro[3.3]heptan-2-ol Scaffold
The spiro[3.3]heptane skeleton is a rigid and three-dimensionally complex scaffold that serves as a valuable building block in medicinal chemistry. researchgate.net Late-stage functionalization, the process of introducing or modifying functional groups on a pre-formed molecular scaffold, is a key strategy for rapidly generating diverse analogs for drug discovery programs. The 6-methoxyspiro[3.3]heptan-2-ol structure, with its two distinct functional groups, is well-suited for such elaboration.
The differential reactivity of the C-2 hydroxyl group and the C-6 methoxy group allows for selective chemical manipulation. This enables the synthesis of a library of derivatives from a common intermediate, which is a highly efficient approach in chemical synthesis. google.com
Regioselective Introduction of the C-6 Methoxy Moiety
The regioselective introduction of the methoxy group at the C-6 position is a foundational step in the synthesis of the target compound. This is typically achieved by designing a synthetic route where the C-6 functionality is established early on, often before the second cyclobutane ring is closed.
One established method for creating 6-substituted spiro[3.3]heptan-2-ones involves a [2+2] cycloaddition reaction. The synthesis can start from an appropriately substituted alkene, such as a 3-methoxyallyl derivative. google.com The reaction of this alkene with dichloroketene (generated in situ) forms a dichlorocyclobutanone intermediate. Subsequent reductive dechlorination and further transformations yield the 6-methoxyspiro[3.3]heptan-2-one. The regioselectivity is dictated by the structure of the initial alkene starting material.
An alternative conceptual approach involves the Meinwald oxirane rearrangement, which has been used to construct 1,6-disubstituted spiro[3.3]heptane cores. nih.gov This strategy could potentially be applied to install a hydroxyl group at C-6, which can then be methylated to give the desired methoxy moiety. The regioselectivity in this case is controlled by the substitution pattern of the precursor epoxide.
Selective Functionalization and Interconversion at the C-2 Hydroxyl Position
The C-2 hydroxyl group is a versatile handle for a wide array of chemical transformations, allowing for extensive late-stage elaboration of the 6-methoxyspiro[3.3]heptan-2-ol scaffold. wikipedia.org The reactivity of this secondary alcohol can be precisely controlled to achieve desired molecular modifications.
Key transformations at the C-2 position include:
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone (6-methoxyspiro[3.3]heptan-2-one) using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. google.com This ketone is a valuable intermediate for further reactions, such as Wittig olefinations or additions of other nucleophiles. google.com
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. This is useful for modifying the compound's physicochemical properties, such as lipophilicity, or for introducing further functional handles.
Inversion of Stereochemistry: The stereochemistry at C-2 can be inverted via a Mitsunobu reaction, providing access to the diastereomeric alcohol.
Reductive Elimination: The hydroxyl group can be removed entirely. This is often a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride. An alternative method involves reaction with trimethylsilyl (B98337) chloride and sodium iodide for the reductive elimination of the OH function. google.com
The following table details representative functionalizations at the C-2 hydroxyl position:
| Reaction Type | Reagents | Product Type |
| Oxidation | PCC, DMP, Swern, TEMPO | Ketone |
| Esterification | Acyl chloride, Pyridine | Ester |
| Etherification | NaH, Alkyl halide (e.g., BnBr) | Ether |
| Reductive Deoxygenation | 1. TsCl, Pyridine; 2. LiAlH₄ | Alkane |
| Stereochemical Inversion | DEAD, PPh₃, Carboxylic Acid | Inverted Ester |
These selective transformations underscore the utility of the C-2 hydroxyl group as a strategic point for diversification, enabling the synthesis of a wide range of analogs from a single, advanced intermediate.
Elucidation of Chemical Reactivity and Transformational Pathways of 6 Methoxyspiro 3.3 Heptan 2 Ol
Investigations into Hydroxyl Group-Mediated Reactions
The secondary alcohol moiety in 6-methoxyspiro[3.3]heptan-2-ol is a primary site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.
Mechanistic Studies of Esterification and Etherification Reactions
The hydroxyl group of 6-methoxyspiro[3.3]heptan-2-ol can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via other established methods.
Mechanistic studies on related spirocyclic alcohols suggest that these reactions proceed through standard nucleophilic acyl substitution for esterification and Williamson ether synthesis pathways. The steric hindrance imposed by the spiro[3.3]heptane framework can influence the rate of these reactions compared to simpler acyclic or monocyclic alcohols.
Table 1: Representative Esterification and Etherification Reactions of 6-Methoxyspiro[3.3]heptan-2-ol Note: The following data is illustrative and based on typical reaction conditions for similar secondary alcohols, as specific experimental data for 6-methoxyspiro[3.3]heptan-2-ol is not readily available in published literature.
| Product | Reagents and Conditions | Yield (%) |
| 6-Methoxyspiro[3.3]heptan-2-yl acetate | Acetic anhydride, Pyridine, DMAP, rt, 12 h | ~90 |
| 6-Methoxyspiro[3.3]heptan-2-yl benzoate | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt, 6 h | ~85 |
| 2-Benzyloxy-6-methoxyspiro[3.3]heptane | Benzyl (B1604629) bromide, NaH, THF, rt, 24 h | ~70 |
Oxidative and Reductive Transformations of the Alcohol Functionality
The secondary alcohol of 6-methoxyspiro[3.3]heptan-2-ol can be oxidized to the corresponding ketone, 6-methoxyspiro[3.3]heptan-2-one, using a variety of common oxidizing agents. uni.lu Mild conditions, such as those employed in the Swern or Dess-Martin periodinane oxidations, are often preferred to avoid potential side reactions involving the strained spirocyclic core. wikipedia.orgorganic-chemistry.orgyoutube.com For instance, a patent describes the oxidation of a similar hydroxylated spiro[3.3]heptane derivative to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC). google.com
The resulting ketone, 6-methoxyspiro[3.3]heptan-2-one, is a key intermediate that can be further functionalized. For example, it can undergo reductive amination to introduce nitrogen-containing substituents. thieme-connect.de
Conversely, the ketone can be reduced back to the alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, and can potentially lead to different stereoisomers of the alcohol depending on the reagent and reaction conditions. A related synthesis of 6,6-difluorospiro[3.3]heptan-2-ol from the corresponding ketone was achieved using lithium aluminum hydride. nih.gov
Table 2: Oxidative and Reductive Transformations Note: The following data is illustrative and based on established synthetic methods for spirocyclic alcohols and ketones.
| Transformation | Reagents and Conditions | Product | Yield (%) |
| Oxidation | Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C | 6-Methoxyspiro[3.3]heptan-2-one | ~95 |
| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂, rt | 6-Methoxyspiro[3.3]heptan-2-one | ~80 |
| Reduction | Sodium borohydride, Methanol, 0 °C | 6-Methoxyspiro[3.3]heptan-2-ol | ~98 |
Reactivity Pertaining to the Methoxy (B1213986) Functionality
The methoxy group in 6-methoxyspiro[3.3]heptan-2-ol is generally stable but can be cleaved under specific, often harsh, conditions.
Selective Demethylation and Ether Cleavage under Defined Conditions
The demethylation of the methoxy group to yield the corresponding diol, spiro[3.3]heptane-2,6-diol, requires strong Lewis acids or vigorous acidic conditions. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers and can be effective in this case, although the potential for rearrangement of the strained spirocyclic core under such strongly acidic conditions must be considered. A patent for a related compound describes the cleavage of a benzyl ether using trimethylsilyl (B98337) chloride and sodium iodide, which can also effect the cleavage of methyl ethers. google.com
Conformational Dynamics and Rearrangement Processes of the Spiro[3.3]heptane Framework
The spiro[3.3]heptane skeleton is characterized by significant ring strain, which influences its conformational preferences and can provide a driving force for rearrangements. wikipedia.org The cyclobutane (B1203170) rings in spiro[3.3]heptane derivatives are known to be puckered. nih.gov
Ring Strain Release and Isomerization Pathways
The conformational flexibility of the puckered cyclobutane rings can also play a role in the stereochemical outcome of reactions at the functional groups. The substituents on the rings will adopt positions that minimize steric interactions, which can in turn influence their accessibility to reagents.
Sophisticated Spectroscopic and Diffraction Techniques for Definitive Structural Assignment of 6 Methoxyspiro 3.3 Heptan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 6-methoxyspiro[3.3]heptan-2-ol, with its rigid spirocyclic core and multiple stereocenters, advanced NMR techniques are indispensable for determining its precise three-dimensional structure.
Multi-dimensional NMR experiments are crucial for unraveling the complex spin systems present in 6-methoxyspiro[3.3]heptan-2-ol. These experiments correlate different nuclei within the molecule, providing a detailed map of its atomic connectivity and spatial arrangement. journals.co.za
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 6-methoxyspiro[3.3]heptan-2-ol, COSY spectra would reveal the proton-proton coupling networks within each of the cyclobutane (B1203170) rings, confirming the connectivity of the methylene (B1212753) and methine groups.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is essential for assigning the carbon resonances in the ¹³C NMR spectrum. For instance, the proton signal of the hydroxyl-bearing carbon (C2) would show a direct correlation to the corresponding carbon signal, and similarly for the methoxy-bearing carbon (C6).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the spirocenter (C4), by observing correlations from protons on adjacent carbons. For example, protons on C1, C3, C5, and C7 would all be expected to show correlations to the spiro carbon in an HMBC spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. This is paramount for determining the stereochemistry of the molecule. For the cis and trans isomers of 6-methoxyspiro[3.3]heptan-2-ol, NOESY would show distinct through-space correlations. For example, in the cis isomer, a NOE would be expected between the proton on C2 and the proton on C6, whereas in the trans isomer, this correlation would be absent. The complete assignment of all proton and carbon signals is achievable through the combined interpretation of these 2D NMR experiments. acs.org
A hypothetical table of expected key 2D NMR correlations for a specific isomer of 6-methoxyspiro[3.3]heptan-2-ol is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-4 | H-1, H-3, potentially H-6 (isomer dependent) |
| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-4 | H-5, H-7, potentially H-2 (isomer dependent) |
| OCH₃ | - | C-OCH₃ | C-6 | H-6, H-5, H-7 |
| OH | - | - | C-2 | H-2, H-1, H-3 |
The rigid spiro[3.3]heptane framework limits the conformational flexibility of the molecule. However, variable-temperature (VT) NMR studies can provide insights into any dynamic processes, such as ring puckering or restricted rotation of the substituent groups. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that may indicate a shift in conformational equilibrium. For some spirocyclic systems, VT-NMR has been used to determine rotational barriers. shd.org.rs
High-Resolution Mass Spectrometry and Tandem MS for Molecular Formula Validation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition of 6-methoxyspiro[3.3]heptan-2-ol (C₈H₁₄O₂). google.com This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing characteristic fragmentation pathways. For 6-methoxyspiro[3.3]heptan-2-ol, key fragmentation pathways would likely involve:
Loss of a methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to the loss of 31 Da.
Loss of a water molecule (-H₂O): Dehydration from the alcohol functionality would lead to a fragment ion with a mass 18 Da less than the molecular ion.
Cleavage of the cyclobutane rings: The strained four-membered rings can undergo characteristic ring-opening and fragmentation, providing further structural clues. The fragmentation patterns of ketones can be particularly informative. youtube.com
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway for alcohols. youtube.com
The study of fragmentation patterns of related spirocyclic compounds can aid in the interpretation of the mass spectrum of 6-methoxyspiro[3.3]heptan-2-ol. researchgate.netnih.gov
A predicted table of major fragment ions in the ESI-MS/MS spectrum of 6-methoxyspiro[3.3]heptan-2-ol is shown below.
| m/z (Predicted) | Proposed Fragment Structure/Loss |
| 143.1123 | [M+H]⁺ |
| 125.0915 | [M+H - H₂O]⁺ |
| 111.0759 | [M+H - CH₃OH]⁺ |
| 97.0966 | [M+H - H₂O - C₂H₄]⁺ |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation (if crystalline derivatives are obtained)
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the three-dimensional structure of a crystalline compound with atomic resolution. creative-biostructure.com If a suitable single crystal of 6-methoxyspiro[3.3]heptan-2-ol or a crystalline derivative can be obtained, SC-XRD can provide an unambiguous determination of its absolute configuration (for chiral isomers) and its precise conformation in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsional angles, providing a definitive structural proof. journals.co.zauhu-ciqso.esmdpi.com The use of synchrotron radiation can allow for the analysis of very small crystals. nih.gov
The resulting crystallographic data would provide an incontrovertible reference for the stereochemical assignments made by other techniques like NMR. For spiro[3.3]heptane derivatives, SC-XRD has been instrumental in confirming their unique and rigid structures. rsc.org
| Crystallographic Parameter | Hypothetical Value for a Derivative of 6-Methoxyspiro[3.3]heptan-2-ol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| V (ų) | 1280 |
| Z | 4 |
| R-factor | < 0.05 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (for chiral isomers)
Since 6-methoxyspiro[3.3]heptan-2-ol is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) can be employed to investigate its stereochemical properties. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule.
By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers, the absolute configuration can be determined. ECD is also a powerful tool for assessing the enantiomeric purity of a sample. While simple alcohols may have weak CD signals in the accessible UV range, the rigid spirocyclic framework of 6-methoxyspiro[3.3]heptan-2-ol could lead to more distinct ECD spectra. researchgate.net The analysis of other chiral spiro compounds provides a basis for the interpretation of the ECD data. nih.govscispace.comdokumen.pub
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions such as hydrogen bonding. mdpi.comvliz.be
FTIR Spectroscopy: The FTIR spectrum of 6-methoxyspiro[3.3]heptan-2-ol would show characteristic absorption bands for the hydroxyl (O-H) and methoxy (C-O) groups. The O-H stretching vibration, typically appearing as a broad band in the region of 3200-3600 cm⁻¹, is particularly sensitive to hydrogen bonding. In a concentrated sample or in the solid state, this band will be broader and shifted to lower wavenumbers compared to a dilute solution in a non-polar solvent, indicating the presence of intermolecular hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-H stretching vibrations of the spiro[3.3]heptane skeleton would be prominent in the Raman spectrum.
By studying the vibrational spectra under different conditions (e.g., varying concentration or temperature), it is possible to gain insights into the nature and strength of hydrogen bonding interactions in 6-methoxyspiro[3.3]heptan-2-ol. dtu.dknih.govmdpi.com
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) | ~3200-3600 |
| C-H (aliphatic) | 2850-3000 | 2850-3000 |
| C-O (ether) | 1050-1150 | ~1050-1150 |
| C-O (alcohol) | 1000-1260 | ~1000-1260 |
Computational Chemistry and Theoretical Modeling of 6 Methoxyspiro 3.3 Heptan 2 Ol
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the intrinsic properties of 6-methoxyspiro[3.3]heptan-2-ol, such as its three-dimensional structure, stability, and electronic characteristics.
Methods and Applications: Density Functional Theory (DFT) and ab initio methods are the cornerstones of these investigations. researchgate.net DFT methods, such as B3LYP, and more modern functionals are often paired with basis sets like 6-31G* or larger (e.g., cc-pVTZ) to provide a balance of accuracy and computational cost for geometry optimization and energy calculations. researchgate.netacs.org Ab initio methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, particularly for calculating reaction barriers and weak interactions, though at a greater computational expense. researchgate.netnih.gov
Key Research Findings: For a molecule like 6-methoxyspiro[3.3]heptan-2-ol, these calculations would yield:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of the atoms. Studies on related spirodienones have shown that DFT can reveal unique conformations, such as displaced sandwich arrangements between rings. osti.gov
Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Energetics of Isomers: The molecule has several stereoisomers due to the chiral centers and the relative orientation of the substituents. Quantum chemical calculations can precisely determine the relative stabilities (enthalpies) of these different isomers. For example, calculations on spirodienone stereoisomers have identified clusters of structures with very small energy differences, suggesting that their experimental separation could be challenging. osti.gov
A hypothetical comparison of computational methods for determining the relative energy of two isomers of 6-methoxyspiro[3.3]heptan-2-ol is presented below.
| Method | Basis Set | Relative Energy (ΔE) (kcal/mol) | Relative Computational Cost |
|---|---|---|---|
| HF | 6-31G | 2.5 | Low |
| B3LYP | 6-31G | 1.8 | Medium |
| MP2 | cc-pVTZ | 1.5 | High |
| CCSD(T) | cc-pVTZ | 1.4 | Very High |
Detailed Conformational Energy Profiling and Rotational Barriers
The spiro[3.3]heptane core is relatively rigid, but the hydroxyl and methoxy (B1213986) substituents possess rotational freedom. Understanding the energy landscape associated with these rotations is crucial for predicting the molecule's dominant conformations.
Conformational Analysis: The potential energy surface (PES) is explored by systematically rotating the key dihedral angles, specifically those associated with the C-O bonds of the alcohol and methoxy groups. For each incremental rotation, a constrained geometry optimization and energy calculation are performed. This process maps out the energy minima (stable conformers) and the transition states (energy maxima) that separate them. acs.org
Rotational Barriers: The energy difference between a stable conformer and a transition state defines the rotational barrier. Theoretical studies on methoxy-substituted anisoles and other cyclic compounds show that these barriers can be accurately calculated using methods like MP2, MP4, and CCSD(T). nih.govswinburne.edu.au For 6-methoxyspiro[3.3]heptan-2-ol, key investigations would include:
Methoxy Group Rotation: The rotation around the C-O bond of the methoxy group would be analyzed. Studies on similar systems, like 2-methoxyoxane, have shown that multiple minima can exist depending on the orientation of the methoxy group relative to the ring. researchgate.net
Hydroxyl Group Rotation: The rotation of the hydroxyl hydrogen would also be profiled to identify preferred orientations, which are often governed by intramolecular hydrogen bonding possibilities.
| Rotation | Dihedral Angle | Calculated Barrier (kcal/mol, DFT B3LYP/6-311G**) | Comment |
|---|---|---|---|
| Methoxy (C-O) | C-C-O-C | ~2.5 - 4.0 | Typical barrier for methoxy groups on aliphatic rings. nih.govmdpi.com |
| Hydroxyl (C-O) | C-C-O-H | ~1.0 - 2.0 | Lower barrier, influenced by potential intramolecular interactions. |
Theoretical Prediction of Spectroscopic Signatures for Structural Verification
Computational spectroscopy is an indispensable tool for validating experimentally synthesized structures. researchgate.net By predicting spectra from first principles, a direct comparison with experimental data (e.g., NMR, IR) can confirm the identity and purity of the target molecule.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would be performed on the optimized geometries of the most stable conformers. The predicted shifts for 6-methoxyspiro[3.3]heptan-2-ol would help assign the complex signals arising from the spirocyclic core and distinguish between different stereoisomers.
Vibrational (IR) Spectroscopy: The calculation of harmonic vibrational frequencies using DFT is a standard procedure. rsc.org These calculations predict the positions and intensities of absorption bands in the infrared spectrum. For 6-methoxyspiro[3.3]heptan-2-ol, key predicted vibrations would include the O-H stretch of the alcohol, the C-O stretches of the alcohol and ether, and the characteristic vibrations of the cyclobutane (B1203170) rings. Comparing these computed frequencies with experimental IR spectra provides powerful structural confirmation. tamu.edu
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |
|---|---|---|
| 13C NMR Shift (Spiro Carbon) | ~60-70 ppm | Unique chemical environment of the central quaternary carbon. |
| 13C NMR Shift (C-OH) | ~65-75 ppm | Carbon atom bearing the hydroxyl group. |
| 13C NMR Shift (C-OCH3) | ~75-85 ppm | Carbon atom bearing the methoxy group. |
| IR Frequency (O-H stretch) | ~3400-3600 cm-1 | Broad peak characteristic of alcohols. |
| IR Frequency (C-O stretch, ether) | ~1080-1150 cm-1 | Strong absorption for the methoxy group. |
Computational Elucidation of Reaction Mechanisms Involving 6-Methoxyspiro[3.3]heptan-2-ol
Computational chemistry provides deep insight into how chemical reactions occur by mapping the entire reaction pathway. x-mol.com For 6-methoxyspiro[3.3]heptan-2-ol, this could involve modeling its synthesis or its subsequent transformations, such as oxidation of the alcohol or substitution reactions.
Methodology: To study a reaction mechanism, computational chemists locate the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). By calculating the energies of these species, an energy profile for the reaction can be constructed, revealing the activation energy (the barrier that must be overcome for the reaction to proceed). researchgate.net This has been applied to complex palladium-catalyzed spirocyclization reactions and ring-opening reactions of other spirocycles. researchgate.netd-nb.info
Potential Studied Reactions:
Oxidation of the Alcohol: Modeling the oxidation of the secondary alcohol to the corresponding ketone (6-methoxyspiro[3.3]heptan-2-one). Calculations could compare different oxidizing agents and pathways to determine the most favorable conditions.
Substitution Reactions: Investigating the mechanism of nucleophilic substitution at the carbon bearing the hydroxyl group. This would involve modeling the formation of intermediates and calculating the energy barriers for different nucleophiles and leaving groups.
Epoxide Ring Opening: In synthetic routes leading to similar structures, computational studies have been used to understand the regioselectivity of epoxide ring-opening reactions to form cyclic alcohols. rsc.org
Molecular Mechanics and Dynamics Simulations for Conformational Flexibility and Interactions
While quantum mechanics provides highly accurate data on static structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov
Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the energy of a molecule. This allows for the efficient scanning of conformational space, which can be particularly useful for large molecules or for an initial, broader search of low-energy conformers before refining with more accurate QM methods.
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). nih.gov For 6-methoxyspiro[3.3]heptan-2-ol, MD simulations would be valuable for:
Assessing Conformational Flexibility: While the spiro[3.3]heptane core is rigid, MD simulations can quantify the flexibility of the cyclobutane rings and the substituent groups under physiological conditions. uzh.ch
Studying Intermolecular Interactions: If the molecule is being studied as a potential drug candidate, MD simulations can model its binding to a target protein. uzh.chmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and can calculate the binding free energy, providing an estimate of the molecule's binding affinity. rsc.org
Strategic Utility of 6 Methoxyspiro 3.3 Heptan 2 Ol and Its Derivatives in Advanced Chemical Applications
Role as a Chiral Building Block in the Synthesis of Complex Molecular Scaffolds
The spiro[3.3]heptane core, with its inherent three-dimensionality, serves as an excellent chiral scaffold for the synthesis of complex molecular architectures. The presence of hydroxyl and methoxy (B1213986) groups in 6-methoxyspiro[3.3]heptan-2-ol offers distinct points for chemical modification, making it a valuable chiron for asymmetric synthesis. The defined spatial orientation of these functional groups allows for precise control over the stereochemistry of subsequent reactions, a critical aspect in the synthesis of pharmacologically active compounds and other stereochemically complex targets.
The synthesis of functionalized spiro[3.3]heptanes often begins with commercially available starting materials, which are then elaborated through multi-step sequences to introduce desired functionalities. For instance, practical syntheses of various spiro[3.3]heptane-derived building blocks, including alcohols and amines, have been developed on a significant scale. chemrxiv.orggoogle.comchemrxiv.orgresearchgate.net These methodologies can be adapted for the synthesis of 6-methoxyspiro[3.3]heptan-2-ol, providing access to this key chiral intermediate. Once obtained, the hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations, while the methoxy group can influence the molecule's conformational preferences and electronic properties.
The application of spiro[3.3]heptane derivatives as non-aromatic bioisosteres for phenyl rings in drug discovery highlights their importance. chemrxiv.orgnih.govresearchgate.net By replacing flat aromatic moieties with the rigid, three-dimensional spiro[3.3]heptane scaffold, medicinal chemists can develop novel, patent-free analogues of existing drugs with potentially improved pharmacological profiles. The specific substitution pattern of 6-methoxyspiro[3.3]heptan-2-ol can be strategically employed to mimic the spatial arrangement of substituents on an aromatic ring, leading to the design of new bioactive compounds.
Table 1: Examples of Complex Molecular Scaffolds Derived from Spiro[3.3]heptane Building Blocks
| Precursor | Synthetic Transformation | Resulting Scaffold | Potential Application |
| 6-Oxospiro[3.3]heptane-2-carboxylate | Stereoselective reduction, functional group interconversion | Chiral di-substituted spiro[3.3]heptanes | Medicinal chemistry, asymmetric catalysis |
| 2,6-Diazaspiro[3.3]heptane | N-functionalization | Diverse libraries of spirocyclic diamines | Drug discovery, materials science |
| 6-Aminospiro[3.3]heptane-2-carboxylic acid | Peptide coupling, further elaboration | Peptidomimetics, constrained amino acids | Pharmaceutical development |
Application in Supramolecular Chemistry and Host-Guest Systems
The well-defined and rigid three-dimensional structure of spiro[3.3]heptane derivatives makes them attractive components for the construction of supramolecular assemblies and host-guest systems. The predictable geometry of the spirocyclic core allows for the rational design of molecules with specific shapes and functionalities capable of engaging in precise intermolecular interactions.
The methoxy and hydroxyl groups of 6-methoxyspiro[3.3]heptan-2-ol can act as hydrogen bond donors and acceptors, facilitating the formation of ordered structures in the solid state or in solution. The rigid nature of the spiro[3.3]heptane backbone pre-organizes these functional groups, enhancing their binding affinity and selectivity towards complementary guest molecules. This principle can be exploited to create molecular receptors, sensors, or even new materials with tailored properties. While direct studies on 6-methoxyspiro[3.3]heptan-2-ol in this context are not prevalent, the broader understanding of spirocyclic compounds in supramolecular chemistry suggests its significant potential.
Development as a Ligand or Catalyst Precursor in Organometallic Chemistry
While the direct application of 6-methoxyspiro[3.3]heptan-2-ol as a ligand or catalyst precursor is an emerging area, the potential is significant. The functional groups on the spiro[3.3]heptane framework can be modified to incorporate coordinating atoms, such as phosphorus or nitrogen, to create novel chiral ligands for asymmetric catalysis. The rigid scaffold would enforce a specific coordination geometry around a metal center, which could lead to high levels of enantioselectivity in catalytic reactions.
Organometallic compounds, defined by the presence of at least one direct, covalent metal-carbon bond, have a wide range of applications, including in catalysis and medicine. nih.gov The development of new ligand frameworks is crucial for advancing these fields. The unique stereochemical and conformational properties of ligands derived from 6-methoxyspiro[3.3]heptan-2-ol could offer advantages in terms of catalyst activity, stability, and selectivity. The synthesis of such ligands would likely involve the conversion of the hydroxyl or methoxy groups into suitable coordinating moieties.
Precursor for Specialty Chemicals and Advanced Materials
The versatility of the spiro[3.3]heptane scaffold extends to its use as a precursor for specialty chemicals and advanced materials. google.com The rigid and compact nature of this motif can impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics to polymers and other materials.
Derivatives of 6-methoxyspiro[3.3]heptan-2-ol can be incorporated into polymer backbones or as pendant groups to create materials with tailored properties. For example, the di-functionality of the molecule allows for its use as a monomer in polymerization reactions, leading to the formation of polyesters or polyethers with a high degree of structural regularity. The inherent chirality of the building block could also be transferred to the resulting polymer, leading to materials with chiroptical properties.
Furthermore, the spiro[3.3]heptane unit can be a key component in the synthesis of functional fine chemicals, where precise control over molecular shape and functionality is paramount. google.com The ability to introduce various substituents onto the spiro[3.3]heptane core allows for the fine-tuning of its physicochemical properties, making it a valuable platform for the development of new liquid crystals, organic light-emitting diode (OLED) materials, or other advanced functional molecules.
Emerging Research Frontiers and Future Perspectives for 6 Methoxyspiro 3.3 Heptan 2 Ol
Innovations in Green Chemistry Approaches for its Synthesis
The synthesis of the spiro[3.3]heptane core, the foundational structure of 6-methoxyspiro[3.3]heptan-2-ol, has been the subject of significant methodological development aimed at improving efficiency and scalability. Modern approaches are increasingly aligned with the principles of green chemistry, emphasizing atom economy, reduced reaction steps, and the use of more benign reagents.
One prominent strategy involves photochemical [2+2] cycloadditions, which can construct the strained spirocyclic system in a single, light-mediated step. rsc.org This method has been successfully applied to the on-DNA synthesis of spiro[3.3]heptanes, highlighting its compatibility with complex molecular systems and aqueous environments. rsc.org Another innovative route is the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which provides direct access to substituted spiro[3.3]heptan-1-ones, likely precursors to the target alcohol. nih.gov This process is noted for its efficiency and high degree of regio- and stereospecificity. nih.gov
Furthermore, thermal [2+2] cycloaddition reactions have been developed for creating spirocyclic β-lactams, which can be subsequently reduced to form azaspiro[3.3]heptanes. researchgate.net While not a direct route to the carbocyclic target, the principles of using thermal energy to drive efficient cyclizations are applicable. Researchers have also devised one-pot protocols that combine multiple transformations, such as the reaction of N,N-dimethylamides with alkenes in the presence of triflic anhydride, to yield spiro[3.3]heptanones with good yields and on a gram scale. chemrxiv.orgresearchgate.net These methods reduce the need for purification of intermediates, thereby saving time, solvents, and resources.
| Synthetic Approach | Key Features | Precursor/Core | Reference |
| Photochemical [2+2] Cycloaddition | Visible-light mediated; compatible with on-DNA synthesis. | Spiro[3.3]heptane | rsc.org |
| Semipinacol Rearrangement | Strain-relocating; regio- and stereospecific. | Spiro[3.3]heptan-1-one | nih.gov |
| One-Pot Amide/Alkene Reaction | Scalable (gram scale); efficient formation from simple starting materials. | Spiro[3.3]heptanone | chemrxiv.orgresearchgate.net |
Exploration of Unprecedented Reactivity and Derivatization Patterns
The chemical personality of 6-methoxyspiro[3.3]heptan-2-ol is defined by its two distinct functional groups—a secondary alcohol and a methoxy (B1213986) ether—attached to the rigid spiro[3.3]heptane framework. The synthetic precursor, a spiro[3.3]heptan-2-one, possesses a reactive carbonyl group that serves as a versatile handle for a wide array of chemical transformations. google.com
The ketone can undergo classic nucleophilic addition reactions, such as with Grignard reagents, and condensation reactions like the Wittig reaction to form olefins. google.com These subsequent olefins can be hydrogenated to introduce further alkyl substituents. google.com The alcohol group in the final compound can be oxidized back to the ketone, or it can be subjected to substitution or elimination reactions. The presence of the methoxy group on the opposite ring offers a point of electronic influence and potential for ether cleavage under specific conditions, allowing for late-stage functionalization. google.com This dual reactivity allows for the sequential and targeted derivatization of the molecule, enabling the synthesis of a diverse range of bilaterally substituted spiro[3.3]heptanes where the substituents are introduced after the core framework is already in place. google.com
Integration into Combinatorial Synthesis Libraries for Chemical Space Exploration
The spiro[3.3]heptane scaffold is highly valued in drug discovery for its ability to project functional groups into non-coplanar space, a key feature for exploring three-dimensional chemical space. chemrxiv.orgrsc.org This rigid framework is increasingly used as a saturated, non-aromatic bioisostere of phenyl, piperidine, and cyclohexane (B81311) rings, which are ubiquitous in pharmaceuticals. chemrxiv.orgnih.govrsc.org Incorporating the spiro[3.3]heptane core can lead to novel, patent-free drug analogues with potentially improved pharmacological profiles, such as enhanced selectivity or better metabolic stability. chemrxiv.orgresearchgate.net
Consequently, there is a strong drive to incorporate building blocks like 6-methoxyspiro[3.3]heptan-2-ol into combinatorial libraries. Such libraries, whether virtual or physical, are essential tools for screening against biological targets. researchgate.netresearchgate.net The generation of virtual libraries has shown that spiro[3.3]heptane derivatives are adept at populating lead-like chemical space while maintaining high three-dimensionality. researchgate.netresearchgate.net Companies have developed "SpiroKits" containing selections of spiro[3.3]heptane derivatives to facilitate their use by medicinal chemists. spirochem.com The divergent synthetic routes available for the spiro[3.3]heptane core allow for the practical creation of large libraries of regio- and stereoisomers for biological screening. nih.gov
| Application Area | Key Advantage of Spiro[3.3]heptane Scaffold | Reference |
| Bioisosterism | Acts as a 3D, non-planar surrogate for phenyl and cyclohexane rings. | chemrxiv.orgnih.gov |
| Drug Discovery | Enables creation of novel, patent-free analogues with improved properties. | chemrxiv.orgresearchgate.net |
| Combinatorial Libraries | Populates lead-like chemical space with high three-dimensionality. | researchgate.netresearchgate.net |
| Screening | Provides diverse stereo- and regioisomers for biological testing. | nih.gov |
Advanced Methodologies for Stereoisomeric Analysis and Separation
The substitution pattern of 6-methoxyspiro[3.3]heptan-2-ol can give rise to stereoisomerism, including the potential for axial chirality, a feature observed in other 2,6-disubstituted spiro[3.3]heptane derivatives. rsc.org The synthesis and separation of these stereoisomers are critical, as different isomers can have vastly different biological activities.
Advanced methods are being employed to control and analyze the stereochemistry of these compounds.
Stereoselective Synthesis: To control the formation of specific stereoisomers from the outset, highly stereoselective reactions are being developed. These include Prins-type cyclizations for creating spirocyclic systems and organocatalytic domino reactions that can generate multiple stereocenters with high diastereoselectivity. nih.govnih.gov
Enzymatic Resolution: For separating racemic mixtures, enzyme-catalyzed reactions offer a green and highly selective method. For instance, pig liver esterase has been used for the asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding products with axial chirality. rsc.org This enantioselective hydrolysis is a powerful tool for resolving racemic spiro[3.3]heptane derivatives. rsc.org
Chromatographic Separation: Following synthesis, the isolation of individual stereoisomers often relies on chromatographic techniques. Chiral chromatography is a standard method for separating enantiomers, while diastereomers can often be separated using conventional column chromatography. nih.gov
Structural Confirmation: The absolute configuration of the separated stereoisomers is unequivocally confirmed using techniques like X-ray crystallography. chemrxiv.orgnih.gov This provides definitive proof of the three-dimensional arrangement of the atoms in the molecule.
Q & A
Q. What are the primary synthetic strategies for constructing the spiro[3.3]heptane core in 6-methoxyspiro[3.3]heptan-2-ol?
The synthesis of spiro[3.3]heptane derivatives typically involves cyclization reactions to form the fused bicyclic system. Key steps include:
- Intramolecular cyclization : Using precursors like cyclohexenone derivatives with appropriate leaving groups to facilitate ring closure.
- Spiroannulation : Employing transition-metal-catalyzed cross-coupling reactions (e.g., Pd-mediated) to connect two cyclic fragments .
- Functionalization : Methoxy and hydroxyl groups are introduced via nucleophilic substitution or oxidation/reduction sequences after scaffold assembly.
Example protocol: A spiro[3.3]heptane scaffold was synthesized via a Diels-Alder reaction followed by regioselective fluorination and methanolysis (for methoxy group introduction) .
Q. How can spectroscopic methods confirm the stereochemistry and regiochemistry of 6-methoxyspiro[3.3]heptan-2-ol?
- NMR : - and -NMR can distinguish axial vs. equatorial substituents via coupling constants and chemical shifts. For instance, axial protons in spiro systems exhibit characteristic downfield shifts due to ring strain .
- X-ray crystallography : Resolves absolute configuration and spatial arrangement of substituents. Data from NIST’s Standard Reference Database 69 provides benchmark spectra for validation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns verify substituent positions.
Advanced Research Questions
Q. What are the challenges in achieving regioselective functionalization of the spiro[3.3]heptane scaffold, and how can they be addressed?
Regioselectivity is influenced by steric effects and electronic factors:
- Steric hindrance : Bulky substituents on the spiro carbon limit access to certain positions. Use of directing groups (e.g., boronic esters) can guide functionalization to less hindered sites .
- Electronic modulation : Electron-withdrawing groups (e.g., fluorine) enhance reactivity at adjacent positions. For example, fluorinated spiro compounds (as in ) show predictable reactivity trends for methoxy group introduction.
- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution and transition states .
Q. How can researchers resolve contradictions in biological activity data for spiro[3.3]heptane derivatives?
Discrepancies often arise from impurities or stereochemical variations:
- Purity assessment : Use HPLC-MS to quantify byproducts (e.g., diastereomers or oxidation artifacts) .
- Structure-activity relationship (SAR) studies : Compare enantiomerically pure samples synthesized via asymmetric catalysis .
- Biological assay standardization : Control variables like solvent polarity (e.g., DMSO vs. water) that may alter compound conformation .
Q. What methodological approaches optimize yield in multistep syntheses of 6-methoxyspiro[3.3]heptan-2-ol?
- Stepwise protection/deprotection : Temporarily block reactive groups (e.g., hydroxyl) during scaffold assembly to prevent side reactions .
- Flow chemistry : Continuous reactors improve efficiency for high-temperature/pressure steps (e.g., cyclization) .
- Design of experiments (DoE) : Statistical optimization of parameters (temperature, catalyst loading) maximizes yield while minimizing steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
